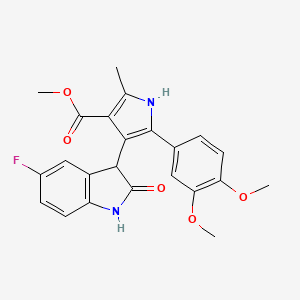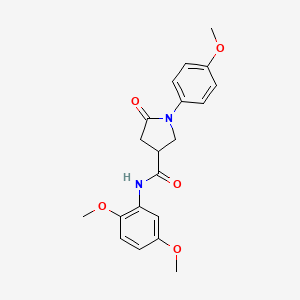![molecular formula C22H22ClFN2O3 B14959668 4-{[4-(4-Chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-(2-fluorophenyl)-2-pyrrolidinone](/img/structure/B14959668.png)
4-{[4-(4-Chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-(2-fluorophenyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(4-Chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-(2-fluorophenyl)-2-pyrrolidinone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a chlorophenyl group, a hydroxypiperidino moiety, and a fluorophenyl group, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-Chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-(2-fluorophenyl)-2-pyrrolidinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of a 4-chlorophenyl derivative through halogenation reactions.
Piperidino Derivative Formation: The chlorophenyl intermediate is then reacted with piperidine under controlled conditions to form the hydroxypiperidino derivative.
Coupling with Fluorophenyl Group: The final step involves coupling the hydroxypiperidino derivative with a fluorophenyl group using appropriate coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[4-(4-Chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-(2-fluorophenyl)-2-pyrrolidinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-{[4-(4-Chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-(2-fluorophenyl)-2-pyrrolidinone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-{[4-(4-Chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-(2-fluorophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{[4-(4-Chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-(2-chlorophenyl)-2-pyrrolidinone
- 4-{[4-(4-Fluorophenyl)-4-hydroxypiperidino]carbonyl}-1-(2-fluorophenyl)-2-pyrrolidinone
Uniqueness
The uniqueness of 4-{[4-(4-Chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-(2-fluorophenyl)-2-pyrrolidinone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C22H22ClFN2O3 |
|---|---|
Molekulargewicht |
416.9 g/mol |
IUPAC-Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-1-(2-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C22H22ClFN2O3/c23-17-7-5-16(6-8-17)22(29)9-11-25(12-10-22)21(28)15-13-20(27)26(14-15)19-4-2-1-3-18(19)24/h1-8,15,29H,9-14H2 |
InChI-Schlüssel |
TXQOSDZYVFNBPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(butylcarbamoyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959595.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide](/img/structure/B14959600.png)
![N-{[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine](/img/structure/B14959601.png)
![4-fluoro-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14959613.png)
![1-[(4-Chlorobenzyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B14959628.png)
![N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine](/img/structure/B14959629.png)
methanone](/img/structure/B14959634.png)
![4-phenoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B14959640.png)
![N-[(4-sulfamoylphenyl)methyl]oxolane-2-carboxamide](/img/structure/B14959644.png)


![3-ethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B14959673.png)
![1-(2,4-dimethoxyphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B14959679.png)

